

Technical Guide: Physical and Chemical Properties of Ethyl 6-oxohexanoate

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Compound of Interest		
Compound Name:	Ethyl 6-oxohexanoate	
Cat. No.:	B105480	Get Quote

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Introduction

Ethyl 6-oxohexanoate is a bifunctional organic molecule containing both an ester and an aldehyde functional group. This unique structural feature makes it a potentially valuable building block in the synthesis of a variety of more complex molecules, including pharmaceuticals, heterocycles, and polymers. The presence of two reactive centers allows for selective transformations and the introduction of diverse functionalities. This document provides a comprehensive overview of the known physical and chemical properties of **Ethyl 6-oxohexanoate**, detailed experimental protocols for its synthesis, and a discussion of its reactivity and safety considerations.

Chemical and Physical Properties

Quantitative data for **Ethyl 6-oxohexanoate** is primarily based on computational models, with limited experimentally determined values available in public literature. The following tables summarize the key physical and chemical properties.

General and Computed Properties



Property	Value	Source
Molecular Formula	C8H14O3	PubChem[1]
Molecular Weight	158.19 g/mol	PubChem[1]
IUPAC Name	ethyl 6-oxohexanoate	PubChem[1]
CAS Number	27983-42-2	PubChem[1]
Canonical SMILES	CCOC(=0)CCCCC=O	PubChem[1]
InChI Key	UWNBKRSENSOXKX- UHFFFAOYSA-N	PubChem[1]
XLogP3	1.3	PubChem
Topological Polar Surface Area	43.4 Ų	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	7	PubChem[1]

Experimental Physical Properties

Experimental data for the primary physical properties of **Ethyl 6-oxohexanoate**, such as melting point, boiling point, and density, are not readily available in the cited literature. The values for a closely related compound, ethyl 6-hydroxyhexanoate, are provided below for reference.

Property	Value (for Ethyl 6- hydroxyhexanoate)	Source
Boiling Point	127-128 °C at 12 mmHg	Sigma-Aldrich[2]
Density	0.985 g/mL at 25 °C	Sigma-Aldrich[2]
Refractive Index	n20/D 1.437	Sigma-Aldrich[2]



Spectroscopic Data

While direct spectra are not provided here, the following spectroscopic information for **Ethyl 6-oxohexanoate** is available in public databases:

- ¹³C NMR: Data available from SpectraBase.
- Mass Spectrometry (GC-MS): Data available from SpectraBase.
- IR Spectra: Data available from SpectraBase.

Experimental Protocols

A detailed experimental protocol for the synthesis of **Ethyl 6-oxohexanoate** is not explicitly available in the readily accessible literature. However, based on general synthetic methodologies for the conversion of nitro groups to carbonyls (the Nef reaction), a plausible synthetic route starting from ethyl 6-nitrohexanoate can be proposed. The following is a representative protocol based on the work of Ballini and Petrini on the oxidative conversion of aliphatic nitro compounds.[3][4][5][6][7]

Synthesis of Ethyl 6-oxohexanoate via the Nef Reaction

This protocol describes the oxidation of ethyl 6-nitrohexanoate to **ethyl 6-oxohexanoate**.

Materials:

- Ethyl 6-nitrohexanoate
- Sodium nitrite (NaNO₂)
- Acetic acid (CH₃COOH)
- Dichloromethane (CH₂Cl₂)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography



- Hexane
- Ethyl acetate

Equipment:

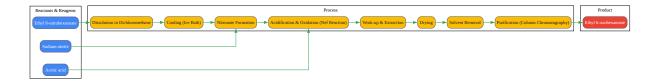
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 6nitrohexanoate in a suitable solvent such as dichloromethane. Cool the solution in an ice bath.
- Formation of the Nitronate: Slowly add an aqueous solution of sodium nitrite to the stirred solution of the nitro ester.
- Acidification and Oxidation: While maintaining the cool temperature, add acetic acid dropwise to the reaction mixture. The reaction is a Nef reaction, where the nitro group is converted to a carbonyl group.
- Work-up: After the reaction is complete (monitored by thin-layer chromatography), transfer the reaction mixture to a separatory funnel.
- Extraction: Wash the organic layer sequentially with water and saturated aqueous sodium bicarbonate solution to neutralize the excess acid.
- Drying: Dry the organic layer over anhydrous magnesium sulfate.



- Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by silica gel column chromatography, eluting with a
 hexane-ethyl acetate gradient, to yield pure ethyl 6-oxohexanoate.



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Synthetic workflow for Ethyl 6-oxohexanoate.

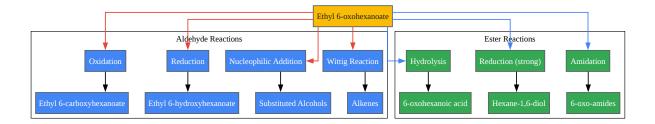
Reactivity and Chemical Properties

Ethyl 6-oxohexanoate possesses two primary reactive sites: the aldehyde and the ester functional groups. This bifunctionality allows for a range of chemical transformations.

- Aldehyde Group: The aldehyde is the more reactive of the two functional groups. It can undergo a variety of reactions typical of aldehydes:
 - Oxidation: Can be easily oxidized to the corresponding carboxylic acid, forming ethyl 6carboxyhexanoate.
 - Reduction: Can be selectively reduced to the primary alcohol, yielding ethyl 6hydroxyhexanoate.



- Nucleophilic Addition: Undergoes nucleophilic addition reactions with reagents such as
 Grignard reagents, organolithium compounds, and cyanides.
- Wittig Reaction: Can be converted to an alkene at the C6 position.
- Imination/Enamine Formation: Reacts with primary and secondary amines to form imines and enamines, respectively.
- Ester Group: The ethyl ester is less reactive than the aldehyde. It can undergo:
 - Hydrolysis: Can be hydrolyzed under acidic or basic conditions to yield 6-oxohexanoic acid.
 - Transesterification: The ethoxy group can be exchanged with other alkoxy groups in the presence of an acid or base catalyst.
 - Reduction: Can be reduced to the corresponding diol (hexane-1,6-diol) using strong reducing agents like lithium aluminum hydride.
 - Amidation: Can react with amines to form amides, though this reaction is generally less favorable than with more reactive acylating agents.



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